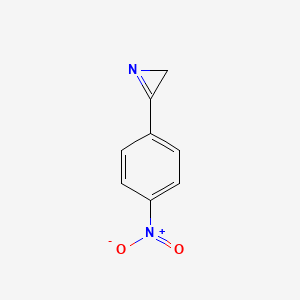
3-(4-Nitrophenyl)-2H-azirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenyl)-2H-azirine is a heterocyclic organic compound characterized by a three-membered azirine ring attached to a 4-nitrophenyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)-2H-azirine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-nitrophenylacetonitrile with a base, such as sodium hydride, followed by cyclization with a halogenating agent like bromine or iodine . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the azirine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Nitrophenyl)-2H-azirine undergoes various chemical reactions, including:
Oxidation: The azirine ring can be oxidized to form oxaziridines or other oxygen-containing heterocycles.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve ring-opening.
Major Products: The major products formed from these reactions include oxaziridines, amino derivatives, and various substituted azirines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(4-Nitrophenyl)-2H-azirine has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Nitrophenyl)-2H-azirine involves its reactivity due to the strained three-membered azirine ring and the electron-withdrawing nitro group. These features make it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
3-Phenyl-2H-azirine: Lacks the nitro group, resulting in different reactivity and applications.
3-(4-Methylphenyl)-2H-azirine:
3-(4-Chlorophenyl)-2H-azirine: The chloro group provides different electronic effects compared to the nitro group.
Uniqueness: This makes it a valuable compound for specific synthetic and research purposes .
Propriétés
Numéro CAS |
477249-36-8 |
|---|---|
Formule moléculaire |
C8H6N2O2 |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)-2H-azirine |
InChI |
InChI=1S/C8H6N2O2/c11-10(12)7-3-1-6(2-4-7)8-5-9-8/h1-4H,5H2 |
Clé InChI |
KIEPCQFXJUIAAZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
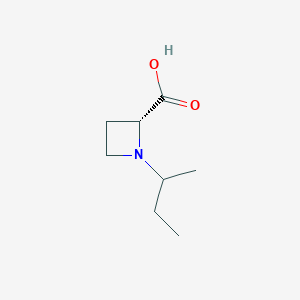
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)

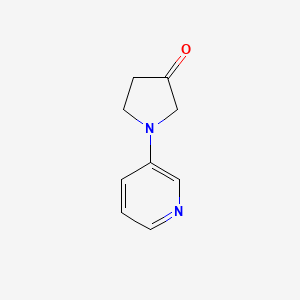
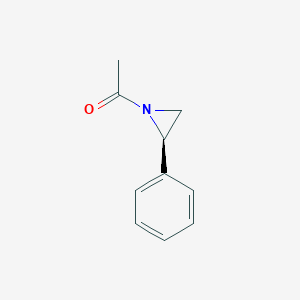


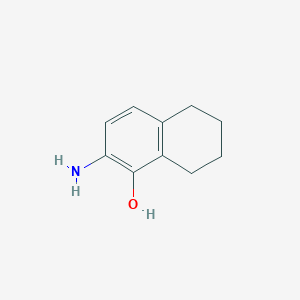
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
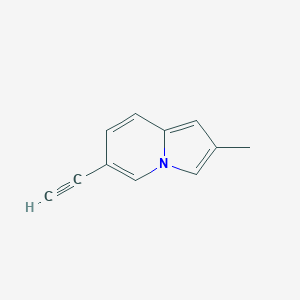
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)
